

AM841: A Peripherally Selective Cannabinoid Agonist with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM841

Cat. No.: B10778985

[Get Quote](#)

A comparative analysis of **AM841** versus the non-selective agonist WIN55,212-2 showcases a significant advancement in the development of cannabinoid-based therapeutics with reduced central nervous system side effects. Experimental evidence from in vivo studies demonstrates that **AM841**, a covalent CB1 receptor agonist, effectively modulates peripheral processes, such as gastrointestinal motility, without inducing the characteristic central effects associated with traditional cannabinoid agonists.

AM841 is a unique cannabinoid ligand that acts as a high-affinity electrophilic agonist, interacting covalently with a cysteine residue in the sixth transmembrane helix of the CB1 cannabinoid receptor.^[1] This irreversible binding mechanism contributes to its potent and long-lasting effects. In contrast to centrally acting cannabinoid agonists, which can limit their therapeutic utility due to psychoactive side effects, **AM841** has been shown to be peripherally restricted.^{[2][3][4]} This characteristic makes it a promising candidate for treating various conditions, including gastrointestinal disorders, where peripheral CB1 receptor activation is beneficial.

Comparative In Vivo Efficacy: AM841 vs. WIN55,212-2

In vivo studies in rodent models have consistently highlighted the superior peripheral selectivity of **AM841** when compared to the well-characterized, non-selective cannabinoid agonist WIN55,212-2. These studies typically assess effects on gastrointestinal (GI) motility as a

measure of peripheral action and utilize the cannabinoid tetrad (hypomotility, catalepsy, hypothermia, and analgesia) to evaluate central nervous system (CNS) effects.

Gastrointestinal Motility

AM841 has demonstrated remarkable potency in reducing GI motility, a peripherally mediated effect. In a mouse model, **AM841** potently inhibited upper GI transit with an EC₅₀ of 0.004 mg/kg.[1] Comparatively, WIN55,212-2 was found to be significantly less potent in producing similar effects.[1] Studies in rats have shown that the in vivo gastrointestinal effects of **AM841** at a dose of 0.1 mg/kg were comparable to those induced by WIN55,212-2 at a much higher dose of 5 mg/kg, suggesting **AM841** is at least 50 times more potent in this peripheral action.[5]

Central Nervous System Effects (Cannabinoid Tetrad)

A key differentiator for **AM841** is its lack of centrally mediated effects at doses that produce significant peripheral actions. While WIN55,212-2 induces the full cannabinoid tetrad, indicating significant CNS activity, **AM841** does not produce these effects at peripherally active doses.[2][3][4] For instance, at a dose of 0.1 mg/kg where **AM841** shows comparable GI effects to 5 mg/kg of WIN55,212-2, it did not induce any signs of the cannabinoid tetrad in rats.[5] This lack of central effects is further supported by brain penetration studies, which show very little of the compound crossing the blood-brain barrier. The brain-to-plasma ratio of **AM841** was found to be 0.05, indicating low CNS penetration.[1]

Quantitative Data Summary

Parameter	AM841	WIN55,212-2	Reference(s)
Upper GI Transit Inhibition (EC50, mouse)	0.004 mg/kg	Less potent than AM841	[1]
Comparative Dose for GI Effect (rat)	0.1 mg/kg	5 mg/kg	[5]
Cannabinoid Tetrad Induction	Not observed at peripherally active doses	Observed	[2][3][4][5]
Brain to Plasma Ratio	0.05	Not reported in these studies	[1]

Experimental Protocols

Charcoal Meal Gastrointestinal Motility Assay in Mice

This assay is a standard method to assess the in vivo effect of a compound on gastrointestinal transit.

Materials:

- Test compound (**AM841** or WIN55,212-2) and vehicle
- 5% activated charcoal suspension in 10% gum acacia
- Mice (e.g., C57BL/6)
- Oral gavage needles
- Surgical instruments for dissection

Procedure:

- Mice are fasted overnight with free access to water.
- The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

- After a predetermined time (e.g., 30 minutes), a charcoal meal (0.1 mL/10 g body weight) is administered orally via gavage.
- After a set period (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.
- The small intestine is carefully dissected from the pyloric sphincter to the cecum.
- The total length of the small intestine and the distance traveled by the charcoal plug are measured.
- The percent of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.
- The effects of the test compound are compared to the vehicle control group.

Cannabinoid Tetrad Assay in Mice

This battery of four tests is used to assess the central effects of cannabinoid compounds.

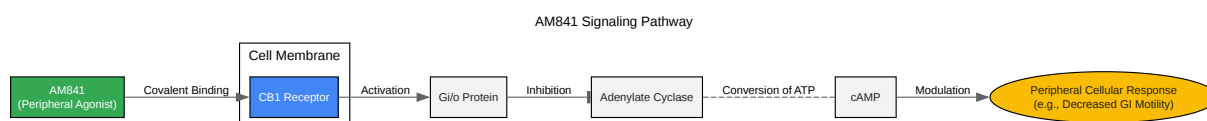
Procedure: The following tests are typically performed sequentially after administration of the test compound or vehicle:

- Hypomotility (Spontaneous Activity): The mouse is placed in an open-field arena, and the number of line crossings or total distance traveled is recorded over a specific period (e.g., 5-10 minutes). A decrease in activity compared to the vehicle group indicates hypomotility.
- Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time the mouse remains in this unnatural posture is measured. Immobility for a set duration (e.g., >20 seconds) is considered a positive cataleptic response.
- Hypothermia: The core body temperature of the mouse is measured using a rectal probe before and at set time points after drug administration. A significant decrease in body temperature compared to the vehicle group indicates hypothermia.
- Analgesia (Tail-flick or Hot Plate Test):

- Tail-flick: The tip of the mouse's tail is exposed to a radiant heat source, and the latency to flick the tail away is measured. An increase in latency indicates an analgesic effect.
- Hot Plate: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. An increased latency suggests analgesia.

Visualizing the Pathways and Processes

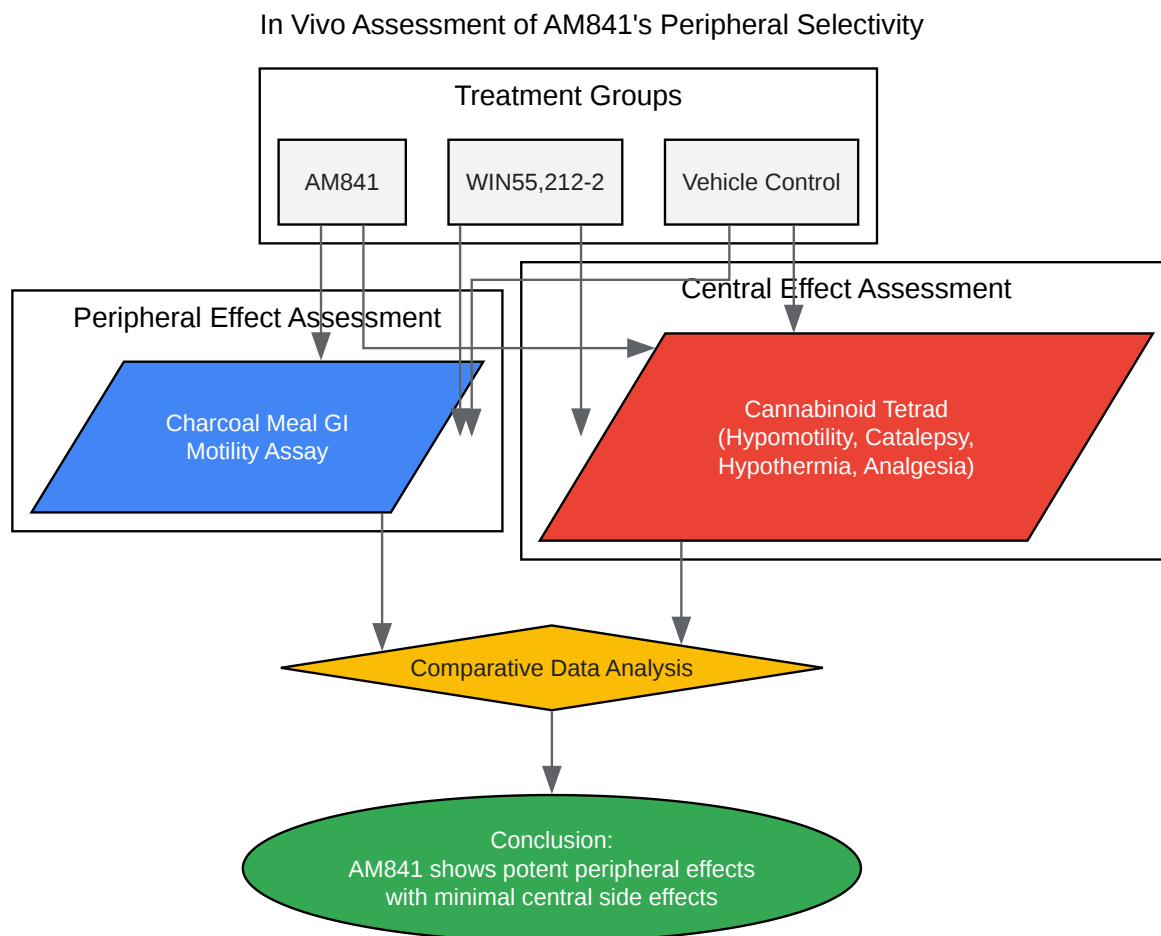
AM841 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Covalent binding of **AM841** to the peripheral CB1 receptor leads to the inhibition of adenylate cyclase and subsequent modulation of cellular responses.

Experimental Workflow for Peripheral Selectivity Assessment



[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the in vivo experimental design to compare the peripheral and central effects of **AM841** and WIN55,212-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrad test - Wikipedia [en.wikipedia.org]
- 3. AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist AM841 on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AM841: A Peripherally Selective Cannabinoid Agonist with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10778985#validation-of-am841-s-peripheral-selectivity-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com